A Technical Guide to the Mechanism of Action of Terizidone on Mycobacterium tuberculosis
A Technical Guide to the Mechanism of Action of Terizidone on Mycobacterium tuberculosis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Terizidone is a critical second-line antibiotic for the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] It functions as a prodrug, hydrolyzing in vivo to release two molecules of its active component, D-cycloserine.[3][4] D-cycloserine, a structural analog of the amino acid D-alanine, disrupts the biosynthesis of the mycobacterial cell wall, a structure essential for the bacterium's survival and integrity.[5] This guide provides a detailed examination of terizidone's molecular mechanism, the quantitative parameters governing its efficacy, pathways to resistance, and the experimental protocols used to elucidate these characteristics.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal activity of terizidone against Mycobacterium tuberculosis is a direct consequence of the action of its active form, D-cycloserine. The mechanism is a targeted disruption of the early cytoplasmic stages of peptidoglycan cell wall synthesis.
2.1 Prodrug Conversion Following oral administration, terizidone, which is comprised of two D-cycloserine molecules linked by a terephthalaldehyde bridge, undergoes hydrolysis.[4] This process releases two active D-cycloserine molecules into circulation.[3]
2.2 Competitive Inhibition of Key Enzymes D-cycloserine acts as a competitive inhibitor for two sequential enzymes crucial for the synthesis of the D-alanyl-D-alanine dipeptide, a fundamental building block of the peptidoglycan layer.[5][6]
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Alanine Racemase (Alr): This enzyme, encoded by the alr gene, catalyzes the conversion of L-alanine to its D-alanine isomer. D-cycloserine competitively inhibits Alr, thereby reducing the intracellular pool of D-alanine available for cell wall construction.[5][7][8]
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D-alanine:D-alanine Ligase (Ddl): This enzyme, encoded by the ddlA gene, is responsible for ligating two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.[5][7] D-cycloserine competitively inhibits Ddl, blocking the formation of this essential precursor.[9]
Metabolomic analyses have identified D-alanine:D-alanine ligase as the primary lethal target of D-cycloserine in mycobacteria.[8][10] The inhibition of Ddl halts the production of the D-alanyl-D-alanine dipeptide, leading to a cascade effect on cellular metabolism and the accumulation of peptidoglycan precursors.[10] The disruption of peptidoglycan synthesis compromises the structural integrity of the cell wall, ultimately resulting in cell lysis and death.[3][5]
Quantitative Pharmacodynamics and Efficacy Data
The clinical effectiveness of terizidone is determined by the pharmacokinetic (PK) and pharmacodynamic (PD) properties of D-cycloserine. Key parameters include minimum inhibitory concentrations (MICs), target serum concentrations, and enzyme inhibition constants.
| Parameter | Value | Organism / System | Reference |
| Minimum Inhibitory Concentration (MIC) | |||
| Median Pretreatment MIC | 16 mg/L | M. tuberculosis clinical isolates | [11] |
| MIC for Resistance Prevention | ≤ 8 mg/L | M. tuberculosis (in vitro simulation) | [11][12] |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Targets | |||
| Target Peak Serum Level (Cmax) | 20 - 35 mg/L | Human Plasma | [13] |
| % Time Above MIC (T>MIC) | ≥ 30% | Associated with culture conversion | [14] |
| AUC0-24h/MIC Ratio | 36 | Associated with culture conversion | [14] |
| Enzyme Inhibition Constants (Ki) | |||
| D-cycloserine Ki vs Ddl (Site 1) | 14 µM | Recombinant M. tuberculosis Ddl | [9] |
| D-cycloserine Ki vs Ddl (Site 2) | 25 µM | Recombinant M. tuberculosis Ddl | [9] |
| Enzyme Substrate Affinity (Km) | |||
| D-alanine Km for Ddl (Site 1) | 0.075 mM | Recombinant M. tuberculosis Ddl | [9] |
| D-alanine Km for Ddl (Site 2) | 3.6 mM | Recombinant M. tuberculosis Ddl | [9] |
Mechanisms of Resistance
Resistance to terizidone is synonymous with resistance to D-cycloserine and typically arises from genetic mutations that alter the drug's targets or reduce its effective concentration.
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Target Modification: Spontaneous mutations in the alr (alanine racemase) and ddlA (D-alanine:D-alanine ligase) genes are a primary mechanism of resistance.[6][7] These mutations can alter the enzyme's active site, reducing its binding affinity for D-cycloserine while preserving its function with the natural substrate, D-alanine.
-
Target Overexpression: In some mycobacteria, the overexpression of the Alr and DdlA enzymes can confer resistance by increasing the concentration of the target proteins, thereby requiring higher drug concentrations for effective inhibition.[7]
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Reduced Permeability: Alterations to the mycobacterial cell wall that reduce the uptake of D-cycloserine can also lead to resistance.[6]
A complete parallel resistance exists between terizidone and D-cycloserine.[6]
Key Experimental Protocols
The understanding of terizidone's mechanism has been built upon several key experimental methodologies.
5.1 Protocol: Determination of Minimum Inhibitory Concentration (MIC) This protocol is used to determine the lowest concentration of a drug that inhibits the visible growth of a microorganism.
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Inoculum Preparation: Prepare a standardized suspension of M. tuberculosis from a fresh culture.
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Drug Dilution: Perform a two-fold serial dilution of D-cycloserine in either liquid medium (e.g., Middlebrook 7H9) or incorporated into solid agar medium (e.g., Middlebrook 7H10 or Löwenstein-Jensen).[15]
-
Inoculation: Inoculate the prepared drug-containing media and a drug-free control with the bacterial suspension.
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Incubation: Incubate all samples at 37°C for a period of 14 to 21 days.[15]
-
MIC Determination: The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial growth compared to the drug-free control.[15]
5.2 Protocol: Generation and Analysis of Resistant Mutants This workflow is essential for identifying the genetic basis of drug resistance.
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Selection of Mutants: Plate a high-density culture of susceptible M. tuberculosis (e.g., 107-109 CFU) onto solid agar medium containing D-cycloserine at a concentration 2-10 times the predetermined MIC.[16]
-
Incubation: Incubate the plates at 37°C for 3-8 weeks until resistant colonies appear.[16]
-
Isolation and Verification: Pick individual resistant colonies and subculture them in liquid medium to expand the population. Re-test the MIC of the isolated colonies to confirm the resistance phenotype.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the confirmed resistant isolates and the parental susceptible strain.
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Whole Genome Sequencing (WGS): Perform WGS on the extracted DNA.[16]
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Bioinformatic Analysis: Compare the genome sequences of the resistant mutants to the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, or deletions, particularly within the alr and ddlA genes.
5.3 Protocol: Enzyme Inhibition Assay (D-alanine:D-alanine Ligase) This assay quantifies the inhibitory effect of a compound on its target enzyme.
-
Enzyme Preparation: Overexpress and purify recombinant M. tuberculosis D-alanine:D-alanine ligase (Ddl).[9]
-
Assay Reaction: Prepare a reaction mixture containing buffer, ATP, Mg2+, and the enzyme.
-
Initiation: Start the reaction by adding the substrates, D-alanine, and varying concentrations of the inhibitor (D-cycloserine).
-
Detection: The activity of Ddl can be measured by coupling the reaction to a pyruvate kinase/lactate dehydrogenase system, where the rate of ADP formation is monitored by the decrease in absorbance at 340 nm due to NADH oxidation.
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Data Analysis: Determine the initial reaction velocities at each substrate and inhibitor concentration. Plot the data using Michaelis-Menten and Lineweaver-Burk plots to calculate kinetic parameters such as Km (substrate affinity) and Ki (inhibitor constant).[9]
Conclusion
Terizidone's mechanism of action is well-defined, operating through its active metabolite, D-cycloserine, to inhibit the critical enzymes Alanine Racemase and D-alanine:D-alanine Ligase in Mycobacterium tuberculosis. This targeted disruption of cell wall synthesis makes it a valuable component of combination therapy for MDR-TB. A thorough understanding of its pharmacodynamic targets, resistance pathways, and the experimental methods used for its characterization is paramount for optimizing its clinical use and for the development of novel anti-tubercular agents that may target similar pathways.
References
- 1. Terizidone Uses, Benefits, Side Effects And Medicines Information [zeelabpharmacy.com]
- 2. Terizidone - Wikipedia [en.wikipedia.org]
- 3. What is Terizidone used for? [synapse.patsnap.com]
- 4. Population Pharmacokinetics of Cycloserine and Pharmacokinetic/Pharmacodynamic Target Attainment in Multidrug-Resistant Tuberculosis Patients Dosed with Terizidone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Terizidone? [synapse.patsnap.com]
- 6. extranet.who.int [extranet.who.int]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolomics analysis identifies d-Alanine-d-Alanine ligase as the primary lethal target of d-Cycloserine in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Terizidone - TB DRUG MONOGRAPHS [tbdrugmonographs.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The pursuit of mechanism of action: uncovering drug complexity in TB drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
